molecular formula C17H19N3O2S B2701858 1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 446277-60-7

1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2701858
M. Wt: 329.42
InChI Key: CYEZFEPOHYTATA-UHFFFAOYSA-N
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Description

The compound “1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” appears to be a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known to exhibit a wide range of biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinazoline core, followed by the addition of the various substituents. However, without specific literature or studies, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinazoline core with an isopropyl group at the 1-position, a 3-nitrophenyl group at the 2-position, and a thione group at the 4-position. The “5,6,7,8-tetrahydro” part of the name suggests that the quinazoline ring system is partially saturated.



Chemical Reactions Analysis

Again, without specific studies or data, it’s difficult to predict the chemical reactions this compound might undergo. However, the nitro group could potentially be reduced to an amine, and the thione group might be susceptible to reactions with electrophiles.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., are typically determined experimentally. Without specific data, it’s not possible to provide these properties for this compound.


Scientific Research Applications

Synthesis and Conformational Analysis

Researchers have explored the synthesis of related tetrahydroisoquinoline compounds, focusing on their conformational analysis through cyclizations and NMR spectroscopic analysis. These studies provide insights into the preferred conformers and the stereochemistry of such compounds, which are crucial for understanding their chemical behavior and potential applications in material science and drug design (Schuster et al., 2008).

Solid Phase Synthesis

The solid phase synthesis of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines demonstrates the utility of these compounds in creating high-yield, diverse chemical libraries. This technique is particularly relevant for pharmaceutical research, where the rapid generation of compound libraries can significantly accelerate the drug discovery process (Wang et al., 2005).

Ring-Chain Tautomerism

The study of 2-aryl-substituted hexahydropyrimidines and tetrahydroquinazolines, closely related to the compound , revealed ring-chain tautomerism. This phenomenon has implications for the understanding of chemical equilibrium in synthetic chemistry and could inform the design of molecules with specific desired properties (Göblyös et al., 2002).

Domino Reactions for Heterocycle Formation

Research into domino reactions that form triazolo isoquinolines and isochromenes from 2-alkynylbenzaldehydes underlines the importance of efficient, transition-metal-free conditions for synthesizing heterocycles. These findings have potential applications in the development of novel organic materials and in pharmaceutical synthesis (Arigela et al., 2013).

Antiarrhythmic Properties

The exploration of isoquinoline derivatives for their antiarrhythmic properties points to the medicinal chemistry applications of these compounds. Understanding the structure-activity relationship (SAR) of such molecules could lead to the development of new therapeutic agents (Markaryan et al., 2000).

Conformational Equilibria in Cyclized Substituted Thioureas

Investigations into the preparation and potential properties of 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones highlight their relevance in the development of compounds with antithyroidal, antitubercular, and/or antifungal properties. Such studies contribute to the field of medicinal chemistry by identifying new potential drug candidates (Orth & Jones, 1961).

Safety And Hazards

Without specific studies or data, it’s not possible to provide information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activities. It could also be interesting to explore its potential uses in various fields, such as medicine or materials science.


Please note that this is a general analysis based on the structure of the compound and does not include specific data or studies on “1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione”. For a more detailed and accurate analysis, specific studies or data would be needed.


properties

IUPAC Name

2-(3-nitrophenyl)-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11(2)19-15-9-4-3-8-14(15)17(23)18-16(19)12-6-5-7-13(10-12)20(21)22/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEZFEPOHYTATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

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